molecular formula C16H20N2O4 B5633184 N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide

N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide

Cat. No. B5633184
M. Wt: 304.34 g/mol
InChI Key: JQVDZDZDOMSDMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of secondary carboxamides, including structures similar to N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide, often involves nucleophilic ring opening of cyclic imidates, such as 2-methyl-2-oxazoline and its derivatives, highlighting an efficient pathway to introduce the oxazinan-3-yl moiety into the compound (Saito et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide has been elucidated using techniques such as single-crystal X-ray diffraction. These studies provide insights into the inter- and intramolecular hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Małecka et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving chromane-3-carboxamides, a core part of the compound , include reactions with cyanothioacetamide to form various derivatives, showcasing the chemical versatility and reactivity of the chromane moiety. These reactions yield compounds with diverse functional groups, indicating the potential for further chemical modifications (Kornev et al., 2019).

Physical Properties Analysis

The physical properties of compounds similar to N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide, such as solubility, melting points, and crystalline structure, can be inferred from related studies. For instance, the crystal and molecular structures of chroman derivatives provide valuable information on the compound's stability and physical state under various conditions (Gomes et al., 2015).

properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(17-6-8-18-7-3-9-21-16(18)20)13-10-12-4-1-2-5-14(12)22-11-13/h1-2,4-5,13H,3,6-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDZDZDOMSDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CCNC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide

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